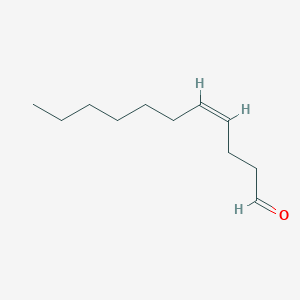

4(Z)-Undecenal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68820-32-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(Z)-undec-4-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3/b8-7- |

InChI Key |

QGNDNDFXCNBMKI-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCC=O |

Canonical SMILES |

CCCCCCC=CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Olfactory Receptor Mechanism for 4(Z)-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(Z)-Undecenal is an unsaturated aldehyde with a characteristic odor profile. Understanding the molecular mechanisms underlying its detection is crucial for various fields, including flavor and fragrance development, chemical ecology, and the study of olfactory disorders. This technical guide provides an in-depth overview of the olfactory receptor mechanism for this compound, focusing on the primary receptor involved, its signaling pathway, and the experimental protocols used for its characterization.

Core Olfactory Receptor and Ligand Binding

The primary human olfactory receptor (OR) responsible for the detection of this compound has been identified as OR10A6 .[1] An in vitro screening of all human ORs demonstrated that OR10A6 is the most responsive receptor to this specific aldehyde.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction between this compound and its primary olfactory receptor.

| Ligand | Receptor | Cell Line | Assay Type | Quantitative Metric | Value | Reference |

| This compound | OR10A6 | HEK-293 | Luminescence-based cAMP assay | Dose-response | Strongest agonist identified in a full OR screening | [1] |

Signaling Pathway

Upon binding of this compound, OR10A6, a G protein-coupled receptor (GPCR), initiates a canonical olfactory signal transduction cascade.[2][3][4] This pathway is primarily mediated by the olfactory-specific G protein, Gαolf.

The key steps in the signaling pathway are:

-

Ligand Binding: this compound binds to the OR10A6 receptor.

-

G Protein Activation: This binding induces a conformational change in OR10A6, leading to the activation of the heterotrimeric G protein Gαolf. GDP is exchanged for GTP on the Gα subunit.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex stimulates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, resulting in the perception of smell.

Signaling Pathway Diagram

Experimental Protocols

The deorphanization and characterization of olfactory receptors for ligands such as this compound typically involve heterologous expression systems coupled with functional assays. A widely used method is the luciferase reporter gene assay in a cell line that supports robust OR expression, such as Hana3A cells (a derivative of HEK293 cells).[5][6]

Heterologous Expression and Luciferase Reporter Assay

This protocol outlines the key steps for expressing an olfactory receptor in a heterologous cell line and measuring its activation using a luciferase reporter system.

1. Cell Culture and Plating:

- Culture Hana3A cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS).

- Plate the cells in 96-well plates at a density that will result in 50-80% confluency at the time of transfection.[5]

2. Transfection:

- Prepare a transfection mixture containing the following plasmids:

- An expression vector containing the coding sequence for the olfactory receptor of interest (e.g., OR10A6).

- Plasmids encoding accessory proteins that promote OR trafficking to the cell surface, such as Receptor-Transporting Protein 1 (RTP1).

- A reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE).

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

- Use a suitable transfection reagent to introduce the plasmid mixture into the Hana3A cells.

- Incubate the cells for 24-48 hours to allow for protein expression.

3. Odorant Stimulation:

- Prepare a dilution series of this compound in a suitable buffer.

- Remove the culture medium from the transfected cells and add the odorant solutions.

- Incubate for a defined period (e.g., 4 hours) to allow for receptor activation and subsequent reporter gene expression.[6]

4. Luciferase Assay:

- Lyse the cells to release the expressed luciferase enzymes.

- Measure the firefly luciferase activity using a luminometer after the addition of the appropriate substrate. This signal is proportional to the level of cAMP produced in response to OR activation.

- Measure the Renilla luciferase activity for normalization.

- Calculate the normalized response for each odorant concentration.

5. Data Analysis:

- Plot the normalized luciferase activity against the logarithm of the odorant concentration.

- Fit the data to a sigmoidal dose-response curve to determine parameters such as the EC50 value.

Experimental Workflow Diagram

Conclusion

The detection of this compound is primarily mediated by the human olfactory receptor OR10A6 through a canonical Gαolf-cAMP signaling pathway. The experimental methodologies outlined in this guide, particularly heterologous expression coupled with luciferase reporter assays, provide a robust framework for the quantitative characterization of this and other odorant-receptor interactions. Further research to precisely determine the binding kinetics and EC50 value for the this compound-OR10A6 interaction will be valuable for a more complete understanding of its olfactory perception and for applications in related industries.

References

- 1. The human odorant receptor OR10A6 is tuned to the pheromone of the commensal fruit fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OR10A6 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Distinct sets of olfactory receptors highly expressed in different human tissues evaluated by meta-transcriptome analysis: Association of OR10A6 in skin with keratinization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Chemical Messenger: A Technical Guide to the Discovery and Function of 4(Z)-Undecenal as a Pheromone

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, biosynthesis, signaling, and behavioral impact of 4(Z)-Undecenal, a significant pheromone in chemical communication. Primarily identified in the vinegar fly, Drosophila melanogaster, this volatile compound plays a crucial role in mate selection and species recognition. This document provides a comprehensive overview of the experimental methodologies employed in its study, quantitative data on its production and effects, and a detailed examination of its biochemical pathways.

Introduction: The Discovery of a Key Olfactory Cue

This compound is a volatile aldehyde with the chemical formula C₁₁H₂₀O, produced by female Drosophila melanogaster.[1] Its discovery as a pheromone has provided significant insights into the species-specific communication and reproductive behaviors of this model organism. This compound functions as a crucial signal for mate-finding, eliciting flight attraction in both males and females and inducing courtship behavior in experienced males.[2] The perception of this compound is mediated by the olfactory receptor Or69aB, which is co-expressed with Or69aA, a receptor for a food-related odorant, within the same olfactory sensory neurons. This co-expression highlights the intricate interplay between social cues and habitat signals in guiding insect behavior.

Quantitative Data on this compound

The following tables summarize the key quantitative data related to the production and behavioral responses associated with this compound.

Table 1: Production and Chemical Properties of this compound

| Parameter | Value | Species | Source |

| Chemical Formula | C₁₁H₂₀O | - | - |

| Molecular Weight | 168.28 g/mol | - | - |

| CAS Number | 68820-32-6 | - | - |

| Biosynthetic Precursor | (Z,Z)-7,11-Heptacosadiene | Drosophila melanogaster | [3] |

| Primary Site of Biosynthesis | Oenocytes | Drosophila melanogaster | [4][5] |

Table 2: Behavioral Responses to this compound in Drosophila melanogaster

| Behavioral Assay | Sex | Response | Notes | Source |

| Upwind Flight Attraction | Male & Female | Attraction | Pheromone alone elicits attraction. | [2] |

| Courtship Initiation | Experienced Males | Increased Courtship | Naive males do not show a significant increase. | [2] |

| Flight Attraction (in blend) | Male | Increased attraction | When blended with vinegar. | [2] |

| Flight Attraction (in blend) | Female | Reduced attraction | When blended with vinegar. | [2] |

Experimental Protocols

This section details the methodologies crucial for the identification, quantification, and functional characterization of this compound.

Pheromone Collection and Chemical Analysis

Objective: To collect and identify volatile compounds produced by the insect.

Protocol: Headspace Volatile Collection

-

Insect Rearing: Drosophila melanogaster are reared on a standard cornmeal-agar medium. Virgin females are collected within 8 hours of eclosion and aged for 3-5 days to ensure sexual maturity.

-

Collection Chamber: A group of virgin females (typically 50-100) is placed in a clean glass chamber.

-

Aeration: Purified and humidified air is passed through the chamber at a controlled flow rate (e.g., 100 mL/min).

-

Volatile Trapping: The effluent air is passed through a trap containing a sorbent material (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds. The collection is typically carried out for 24 hours.

-

Elution: The trapped volatiles are eluted from the sorbent using a small volume of a suitable solvent, such as hexane (B92381) or dichloromethane.

-

Sample Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A 1 µL aliquot of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a non-polar capillary column (e.g., DB-5 or HP-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps up to 250°C at a rate of 10°C/min.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized by electron impact (EI) at 70 eV. The mass spectrometer scans a mass range of m/z 40-400.

-

Identification: The mass spectrum of the compound of interest is compared with a reference library (e.g., NIST) and with the spectrum of a synthetic standard of this compound to confirm its identity.

Electrophysiological and Neurophysiological Assays

Objective: To measure the response of olfactory sensory neurons to this compound.

Protocol: Single-Sensillum Recording (SSR)

-

Fly Preparation: A fly is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed and accessible.

-

Electrode Placement: A tungsten reference electrode is inserted into the eye, and a recording electrode, filled with sensillum lymph saline, is carefully inserted into the base of a trichoid sensillum on the antenna, which houses the olfactory sensory neurons expressing Or69a.

-

Odor Delivery: A controlled puff of air carrying a known concentration of synthetic this compound is delivered to the antenna via a stimulus delivery system.

-

Data Acquisition: The electrical activity (action potentials) of the neuron is recorded and amplified. The spike frequency in response to the pheromone is calculated and compared to the response to a solvent control.

Protocol: Calcium Imaging of the Antennal Lobe

-

Fly Preparation: A fly expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific olfactory neurons is mounted on a custom holder. A small window is cut in the head capsule to expose the brain.

-

Imaging Setup: The fly is placed under a two-photon or confocal microscope.

-

Odor Stimulation: A continuous airflow is directed at the antennae, and pulses of this compound are introduced into the airstream.

-

Image Acquisition: Fluorescence changes in the antennal lobe glomeruli corresponding to the Or69a-expressing neurons are recorded over time. An increase in fluorescence indicates an influx of calcium and thus neuronal activation.

Behavioral Assays

Objective: To assess the behavioral response of flies to this compound.

Protocol: Upwind Flight Bioassay

-

Wind Tunnel: A glass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and humidity is used.

-

Fly Release: Individual flies are released onto a platform at the downwind end of the tunnel.

-

Odor Source: A filter paper treated with a specific amount of this compound in a solvent (e.g., hexane) is placed at the upwind end of the tunnel. A solvent-only control is used for comparison.

-

Observation: The flight path of the fly is recorded and analyzed. The number of flies exhibiting upwind flight towards the odor source and landing on it is quantified.

Protocol: Courtship Assay

-

Mating Arena: A male and a female fly are placed in a small observation chamber.

-

Subject Preparation: "Experienced" males are created by previously pairing them with a mated (unreceptive) female. Naive males have no prior mating experience. The female can be a wild-type virgin or a decapitated virgin to eliminate confounding behavioral cues. In some experiments, a dummy fly is perfumed with the pheromone.

-

Observation: The courtship behaviors of the male, including orienting, tapping, wing vibration (singing), licking, and attempted copulation, are recorded for a set period (e.g., 10 minutes).

-

Quantification: A courtship index (the percentage of time the male spends performing courtship behaviors) is calculated.

Biosynthesis and Signaling Pathways

The production and perception of this compound involve specific and complex biochemical pathways.

Biosynthesis of this compound

The biosynthesis of this compound originates from the metabolism of cuticular hydrocarbons in specialized abdominal cells called oenocytes.[4][5] The proposed pathway begins with the female-specific cuticular hydrocarbon, (Z,Z)-7,11-heptacosadiene. It is hypothesized that this long-chain diene undergoes oxidative cleavage to yield the C11 aldehyde pheromone. This process likely involves a cytochrome P450 enzyme, although the specific enzyme responsible for this cleavage has not yet been definitively identified.

References

- 1. pnas.org [pnas.org]

- 2. The female sex pheromone (Z)-4-undecenal mediates flight attraction and courtship in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flexible origin of hydrocarbon/pheromone precursors in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

The Role of 4(Z)-Undecenal in Drosophila Communication: A Technical Guide

An In-depth Examination of a Key Pheromone in Drosophila melanogaster

Introduction

In the intricate world of insect communication, chemical signals, or pheromones, play a pivotal role in orchestrating a wide array of behaviors essential for survival and reproduction. For the model organism Drosophila melanogaster, the fruit fly, a complex vocabulary of chemical cues governs social interactions, including mate selection and aggregation. Among these crucial semiochemicals, the volatile aldehyde 4(Z)-undecenal has emerged as a significant female-produced pheromone. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in Drosophila communication, tailored for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, perception, and behavioral effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data related to the production and behavioral and electrophysiological responses to this compound in Drosophila melanogaster.

| Parameter | Value | Species/Strain | Method | Reference |

| Release Rate (in vivo) | 2.4 ng/hour | D. melanogaster | Headspace Volatile Collection | [1] |

| 2.98 ± 0.81 ng/female | D. melanogaster (Dalby) | Headspace Volatile Collection | [2] | |

| Cuticular Abundance | 0.27 ± 0.12 ng/female | D. melanogaster (Dalby) | Cuticular Hydrocarbon Extraction | [2] |

| Behavioral Assay Concentration (Upwind Flight Attraction) | 10 ng/min release rate | D. melanogaster (Dalby and Canton-S) | Wind Tunnel Assay | [3] |

| Courtship Initiation | Elicits courtship in experienced males | D. melanogaster | Courtship Assay | [4][5] |

Table 1: Production and Behavioral Response Quantities for this compound.

| Parameter | Responding Neuron/Receptor | Response Characteristics | Method | Reference |

| Primary Olfactory Sensory Neuron (OSN) | ab9A | Strong activation | Single Sensillum Recording (SSR) | [2] |

| Secondary Olfactory Sensory Neuron (OSN) | ab4A | Weaker activation | Single Sensillum Recording (SSR) | [2] |

| Olfactory Receptor | Or69aB | Perception of this compound | Heterologous expression/SSR | [4][5] |

| Antennal Lobe Glomerulus | Not specified | Distinct activation patterns compared to food odorants | Calcium Imaging | [4][5] |

Table 2: Electrophysiological and Neural Responses to this compound.

Signaling Pathways and Logical Relationships

The communication cascade initiated by this compound involves a series of well-defined neural events, from peripheral detection to central processing. The logical framework of its function is shaped by factors such as species specificity and the integration of other sensory cues.

Signaling Pathway of this compound Perception

References

- 1. The Scent of the Fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The female sex pheromone (Z)-4-undecenal mediates flight attraction and courtship in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Volatility and diffusion characteristics of 4(Z)-Undecenal

An In-depth Technical Guide on the Volatility and Diffusion Characteristics of 4(Z)-Undecenal

This technical guide provides a comprehensive overview of the volatility and diffusion characteristics of this compound, a significant unsaturated aldehyde in the realm of flavor and fragrance chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, experimental protocols for characteristic determination, and the relevant sensory perception pathways associated with this compound.

Physicochemical Properties of this compound

This compound (C₁₁H₂₀O) is a volatile organic compound that contributes to the sensory profile of various natural products. A summary of its key physicochemical properties is presented in Table 1, alongside data for related compounds to provide a comparative context.

| Property | This compound | (Z)-4-Decenal | Undecanal (B90771) | 10-Undecenal |

| Molecular Formula | C₁₁H₂₀O | C₁₀H₁₈O | C₁₁H₂₂O | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol | 154.25 g/mol | 170.30 g/mol | 168.28 g/mol |

| Vapor Pressure | 0.045 mmHg @ 25°C (estimated)[1] | 0.080 mmHg @ 20°C | 0.083 mmHg @ 25°C (estimated) | 0.039 mmHg @ 25°C (estimated)[2] |

| Boiling Point | - | - | 239.94°C @ 760 mmHg | 239.94°C @ 760 mmHg |

| Flash Point | 95.50°C (estimated)[1] | 82.78°C | 96.11°C | 92.78°C |

| logP (o/w) | 4.300 (estimated)[1] | 3.769 (estimated) | 4.480 (estimated) | 4.072 (estimated) |

| Water Solubility | 22.27 mg/L @ 25°C (estimated)[1] | 67.82 mg/L @ 25°C (estimated) | 14.27 mg/L @ 25°C (estimated) | - |

Volatility Characteristics and Experimental Determination

Volatility, a critical parameter for aroma and flavor compounds, is primarily indicated by the vapor pressure. The estimated vapor pressure of this compound is 0.045 mmHg at 25°C.[1]

Experimental Protocol: Static Vapor Pressure Measurement

The static method is a precise technique for determining the vapor pressure of liquid and solid substances over a wide pressure range.[3]

Objective: To determine the equilibrium vapor pressure of this compound at various temperatures.

Apparatus:

-

A thermostatically controlled sample container.

-

A pressure measuring device (e.g., capacitance diaphragm manometer).

-

A vacuum pump.

-

A temperature control and measurement system.

Procedure:

-

Sample Preparation: A pure sample of this compound is introduced into the sample container. The sample must be thoroughly degassed to remove any dissolved gases, which can be achieved through repeated freeze-pump-thaw cycles.

-

Equilibration: The sample container is heated to a precisely controlled temperature. The system is allowed to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.

-

Measurement: Once equilibrium is established, the pressure exerted by the vapor phase is measured using the pressure sensor. This pressure is the vapor pressure of the substance at that specific temperature.

-

Data Collection: The procedure is repeated at several different temperatures to obtain a vapor pressure curve.

Data Analysis: The relationship between vapor pressure and temperature is often described by the Clausius-Clapeyron or Antoine equation, which can be used to interpolate or extrapolate vapor pressure values.

Static Vapor Pressure Measurement Workflow

Diffusion Characteristics and Experimental Determination

Experimental Protocol: Twin-Tube Diffusion Method

This method allows for the determination of the diffusion coefficient of a volatile substance in air by measuring its rate of evaporation under controlled conditions.

Objective: To determine the diffusion coefficient of this compound in air.

Apparatus:

-

Diffusion cell (e.g., a Stefan tube or a twin-tube apparatus).

-

Constant temperature bath or chamber.

-

Analytical balance with high precision.

-

Source of purified, still air.

-

Capillary tubes of known dimensions.

Procedure:

-

Preparation: A small, known amount of liquid this compound is placed at the bottom of a capillary tube of known length and diameter.

-

Incubation: The tube is placed in a constant temperature environment with a gentle, controlled flow of air across the top of the tube to ensure the vapor concentration at the open end is effectively zero.

-

Mass Loss Measurement: The mass of the tube is measured at regular time intervals. The rate of mass loss due to evaporation is determined from the slope of a plot of mass versus time.

-

Calculation: Fick's first law of diffusion is used to calculate the diffusion coefficient from the rate of mass loss, the dimensions of the capillary tube, the vapor pressure of the substance at the experimental temperature, and its molecular weight.

Diffusion Coefficient Measurement Workflow

Sensory Perception of Aldehydes

The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a signaling cascade that results in the perception of smell.

Olfactory Signaling Pathway

The binding of an aldehyde odorant to a specific G-protein coupled olfactory receptor (GPCR) activates an associated G-protein (Gα-olf). This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed.[1]

Several olfactory receptors have been identified to respond to aldehydes. For instance, the rat olfactory receptor OR-I7 is known to be activated by various aldehydes.[1] In humans, the receptor hOR17-4 (also known as OR1D2) has been shown to be involved in the perception of aldehydes, with undecanal acting as an antagonist.[4]

Generalized Olfactory Signaling Pathway for Aldehydes

Conclusion

This technical guide has provided an in-depth look at the volatility and diffusion characteristics of this compound. While some physicochemical data for this specific isomer are based on estimations, this document outlines the robust experimental protocols required for their precise determination. The provided workflow diagrams and the generalized signaling pathway for aldehyde perception offer a solid foundation for researchers and professionals in the fields of flavor science, fragrance development, and sensory neuroscience. Further experimental investigation is encouraged to refine the quantitative data for this compound and to elucidate its specific interactions with the olfactory receptor repertoire.

References

An In-depth Technical Guide on the Interaction Between Olfactory Receptor Or69aB and its Ligand 4(Z)-Undecenal

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The olfactory system of Drosophila melanogaster provides a powerful model for understanding the molecular basis of chemosensation. This guide delves into the specific interaction between the olfactory receptor Or69aB and its ligand, 4(Z)-undecenal, a female-produced pheromone that plays a crucial role in mating behavior. We will explore the quantitative data available, detail the experimental protocols used to characterize this interaction, and visualize the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory neuroscience, chemical ecology, and drug discovery.

Introduction

(Z)-4-undecenal is a volatile aldehyde identified as a female-produced sex pheromone in Drosophila melanogaster.[1] It elicits attraction in both males and females, highlighting its significance in social communication and mate selection.[1] The olfactory receptor responsible for the detection of this compound is Or69aB, one of two splice variants of the Or69a gene. The other isoform, Or69aA, is known to respond to food-related odorants.[1] These two receptor isoforms are co-expressed within the same olfactory sensory neurons (OSNs), suggesting a sophisticated mechanism for integrating signals related to both food and potential mates.[1] Understanding the specifics of the Or69aB-4(Z)-undecenal interaction is key to deciphering the neural circuits that govern these essential behaviors.

Quantitative Data

While a precise dose-response curve and EC50 value for the binding of this compound to Or69aB are not extensively documented in publicly available literature, electrophysiological studies provide semi-quantitative data on the receptor's response. The primary method for quantifying the response of Or69aB to this compound is through single sensillum recording (SSR), which measures the firing rate (action potentials or "spikes") of olfactory sensory neurons.

| Receptor | Ligand | Neuron Type | Experimental System | Observed Response (spikes/s) | Reference |

| Or69aB | This compound | ab9a | Native Drosophila | Significant increase in spike frequency over baseline | [2] |

| Or69aB | This compound | ab3A ("empty neuron") | Heterologous expression | Strong response conferred upon the neuron | [3] |

Note: The spike frequency is dependent on the concentration of the odorant delivered. The available literature confirms a robust response but lacks detailed concentration-response data to calculate a precise EC50.

Experimental Protocols

The characterization of the Or69aB and this compound interaction relies on several key experimental techniques.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons in response to odor stimuli.[4]

Methodology:

-

Fly Preparation: An adult Drosophila melanogaster is immobilized in a pipette tip, with its head and antennae exposed and secured using dental wax or a similar adhesive.[5]

-

Electrode Placement: A sharp tungsten recording electrode is carefully inserted into the base of an ab9a sensillum on the antenna, which houses the Or69a-expressing neurons.[2][4] A reference electrode is inserted into the fly's eye.[5]

-

Odorant Delivery: A controlled puff of air carrying a known concentration of synthetic this compound is delivered to the antenna via a glass cartridge containing the odorant on filter paper.[6]

-

Data Acquisition: The electrical signals (action potentials) from the neuron are amplified, filtered, and recorded using specialized software. The change in spike frequency upon odor stimulation is quantified.[7]

"Empty Neuron" System

This powerful in vivo system allows for the functional characterization of specific olfactory receptors by expressing them in a neuron that has been genetically modified to lack its endogenous receptors.[3]

Methodology:

-

Fly Strain: A Drosophila strain is used where the endogenous olfactory receptors of the ab3A neuron (Or22a and Or22b) have been deleted (the "empty neuron"). This strain also carries a GAL4 driver under the control of the Or22a promoter.[3]

-

Transgenesis: A UAS-Or69aB transgene is introduced into the "empty neuron" fly line. The GAL4/UAS system drives the expression of Or69aB specifically in the ab3A neurons.[3]

-

Electrophysiology: SSR is then performed on the ab3 sensilla of the transgenic flies, following the same procedure as described above.[3]

-

Analysis: The response of the now Or69aB-expressing ab3A neuron to this compound is measured, confirming the receptor's ligand specificity.

Gas Chromatography-Electroantennography (GC-EAG)

GC-EAG is used to identify biologically active compounds from complex mixtures, such as natural pheromone extracts.

Methodology:

-

Sample Injection: A volatile extract from female flies is injected into a gas chromatograph (GC).

-

Separation: The GC separates the components of the extract based on their volatility and chemical properties.

-

Dual Detection: The effluent from the GC column is split. One part goes to a standard GC detector (e.g., a flame ionization detector - FID) to create a chromatogram, while the other part is passed over a fly's antenna.

-

EAG Recording: An electroantennogram (EAG) is recorded, which measures the overall electrical response of the antenna to the eluting compounds.

-

Compound Identification: Peaks in the FID chromatogram that correspond to a deflection in the EAG recording indicate an olfactory-active compound, which can then be identified by mass spectrometry.

Signaling Pathway and Visualizations

The olfactory signal transduction in Drosophila is primarily ionotropic.[8] The specific olfactory receptor (e.g., Or69aB) forms a heterodimeric complex with the highly conserved co-receptor, Orco.[8][9] This complex functions as a ligand-gated ion channel.[10] While the primary mechanism is ionotropic, there is evidence suggesting a modulatory role for G-protein signaling pathways.[11]

Diagrams

Caption: Or69aB Signaling Pathway.

Caption: Single Sensillum Recording Workflow.

References

- 1. Identification and functional characterization of odorant-binding proteins 69a and 76a of Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The molecular and cellular basis of olfactory response to tsetse fly attractants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Assays [ice.mpg.de]

- 6. Simple Ways to Measure Behavioral Responses of Drosophila to Stimuli and Use of These Methods to Characterize a Novel Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Alliance of Genome Resources [alliancegenome.org]

- 10. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Human Olfactory Receptor OR10A6: A Technical Guide to its Response to 4(Z)-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human olfactory receptor OR10A6 is a G protein-coupled receptor (GPCR) that plays a significant role in the perception of certain odorants.[1] Recent research has identified OR10A6 as the primary human receptor for the C11 aldehyde 4(Z)-undecenal, a compound with a distinct odor profile.[2] This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the response of OR10A6 to this compound, tailored for researchers and professionals in drug development and sensory science.

Data Presentation

The functional response of the human olfactory receptor OR10A6, specifically the functional variant OR10A6 L287P, to this compound and its analogs has been quantitatively characterized using in vitro heterologous expression systems. The data, summarized below, highlights the receptor's sensitivity and specificity.

| Ligand | Receptor Variant | Assay Type | Key Parameter | Value | Reference |

| This compound | OR10A6 L287P | Luminescence-based cAMP assay | EC50 | ~3 µM | [2] |

| This compound | OR10A6 L287P | Luminescence-based cAMP assay | Relative Response | Most potent agonist tested | [2] |

| (Z)-4-Nonenal | OR10A6 L287P | Luminescence-based cAMP assay | Relative Response | Weaker than this compound | [2] |

| (Z)-6-Undecenal | OR10A6 L287P | Luminescence-based cAMP assay | Relative Response | Weaker than this compound | [2] |

Experimental Protocols

The functional characterization of OR10A6 in response to this compound typically involves heterologous expression of the receptor in a host cell line, followed by a functional assay to measure the downstream signaling upon ligand stimulation. The most common approach utilizes a luminescence-based cAMP assay in Human Embryonic Kidney (HEK) 293 cells.

Heterologous Expression of OR10A6 in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells for the functional expression of the OR10A6 receptor.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM™ I Reduced Serum Medium

-

Plasmid DNA:

-

pCI vector containing the coding sequence for OR10A6 (specifically the functional variant L287P)

-

Plasmid for the olfactory G-protein alpha subunit (Gαolf)

-

Plasmid for Receptor Transporting Protein 1 short (RTP1S)

-

Plasmid for G-protein gamma subunit 13 (Gγ13)

-

pGloSensor™-22F cAMP Plasmid

-

-

Transfection reagent (e.g., Lipofectamine® LTX or FuGENE® HD)

-

96-well cell culture plates, white, clear bottom

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2-4 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.

-

Transfection Complex Preparation (per well): a. In a sterile microcentrifuge tube, dilute the following plasmids in 25 µL of Opti-MEM™:

- OR10A6 plasmid: 50 ng

- Gαolf plasmid: 25 ng

- RTP1S plasmid: 25 ng

- Gγ13 plasmid: 25 ng

- pGloSensor™-22F plasmid: 50 ng b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Add the diluted transfection reagent to the plasmid DNA mixture, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Transfection: Carefully add the transfection complex to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Return the plate to the incubator and incubate for 24-48 hours to allow for gene expression.

GloSensor™ cAMP Assay for OR10A6 Activation

This protocol outlines the procedure for measuring the intracellular cAMP levels in response to odorant stimulation using the GloSensor™ cAMP Assay.

Materials:

-

Transfected HEK293T cells in a 96-well plate

-

CO2-independent cell culture medium (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

GloSensor™ cAMP Reagent

-

This compound stock solution (in DMSO)

-

Luminometer

Procedure:

-

Preparation of GloSensor™ Reagent: Reconstitute the GloSensor™ cAMP Reagent in the CO2-independent medium according to the manufacturer's protocol.

-

Cell Equilibration: a. Gently remove the culture medium from the transfected cells. b. Add 100 µL of the prepared GloSensor™ cAMP Reagent solution to each well. c. Incubate the plate at room temperature for 2 hours in the dark to allow for cell equilibration with the reagent.

-

Odorant Stimulation: a. Prepare serial dilutions of this compound in CO2-independent medium. It is crucial to have a final DMSO concentration below 0.1% to avoid cell toxicity and off-target effects. b. After the equilibration period, measure the basal luminescence of the plate using a luminometer. c. Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

-

Luminescence Measurement: Immediately after adding the odorant, measure the luminescence kinetically over a period of 20-30 minutes, or as a single endpoint measurement after a 15-20 minute incubation at room temperature.

-

Data Analysis: The response is typically calculated as the fold change in luminescence over the basal signal. Dose-response curves can be generated by plotting the fold change against the logarithm of the odorant concentration. The EC50 value can be determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: OR10A6 signaling cascade upon activation by this compound.

Caption: Workflow for the functional analysis of OR10A6 response.

Caption: Logical relationships of key components in the OR10A6 functional assay.

References

Methodological & Application

Synthesis of High-Purity cis-4-Undecenal for Research Applications

Application Note & Protocol

For researchers, scientists, and drug development professionals, the availability of high-purity chemical probes is paramount for obtaining reliable and reproducible experimental results. cis-4-Undecenal, a volatile aldehyde, serves as a critical semiochemical, most notably as the female-produced sex pheromone in the model organism Drosophila melanogaster (the common fruit fly).[1][2] Its high-purity synthesis is essential for neuroethological studies, chemical ecology research, and the development of novel pest management strategies. This document provides a detailed protocol for the synthesis of high-purity cis-4-undecenal, its characterization, and its application in studying insect olfactory signaling pathways.

Introduction

cis-4-Undecenal, also known as (Z)-4-undecenal, is a monounsaturated fatty aldehyde that plays a crucial role in the chemical communication of Drosophila melanogaster. It is a key attractant for both sexes and elicits courtship behavior in experienced males.[1][2] The specific perception of cis-4-undecenal is mediated by the olfactory receptor Or69aB, which is co-expressed with Or69aA (a receptor for the food odorant (R)-linalool) in the same olfactory sensory neurons.[1] This dual-sensing mechanism highlights the intricate interplay between social cues and habitat signals in insect behavior. The stereoisomeric purity of synthetic cis-4-undecenal is critical, as even small amounts of the trans-isomer can significantly alter its biological activity.

The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes, particularly for generating the Z (cis) isomer when using non-stabilized ylides.[3][4][5] This protocol details a synthetic route to high-purity cis-4-undecenal via a Wittig reaction, followed by purification and characterization.

Experimental Protocols

Synthesis of cis-4-Undecenal via Wittig Reaction

The synthesis of cis-4-undecenal can be achieved through a Wittig reaction between heptanal (B48729) and the ylide generated from (4-formylbutyl)triphenylphosphonium bromide. A more practical approach involves a two-step synthesis starting from a protected aldehyde phosphonium (B103445) salt, followed by deprotection and oxidation. A more direct, though potentially lower-yielding in high purity, approach is a direct Wittig reaction with an aldehyde-containing phosphonium ylide. For the purpose of this protocol, we will outline a robust two-step approach involving the synthesis of cis-4-undecen-1-ol followed by its oxidation to the desired aldehyde.

Part 1: Synthesis of cis-4-Undecen-1-ol

This step involves the Wittig reaction between heptanal and the ylide generated from (4-hydroxybutyl)triphenylphosphonium bromide.

Materials:

-

(4-Hydroxybutyl)triphenylphosphonium bromide

-

Sodium hydride (NaH) or n-butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Heptanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-hydroxybutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents) to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude cis-4-undecen-1-ol.

Part 2: Oxidation of cis-4-Undecen-1-ol to cis-4-Undecenal

This step involves the oxidation of the alcohol to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Materials:

-

Crude cis-4-undecen-1-ol

-

Pyridinium chlorochromate (PCC) or Oxalyl chloride, DMSO, and triethylamine (B128534) for Swern oxidation

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure (using PCC):

-

In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

Add a solution of crude cis-4-undecen-1-ol (1.0 equivalent) in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude cis-4-undecenal.

Purification of cis-4-Undecenal

High-purity cis-4-undecenal is obtained by column chromatography on silica gel.[6][7]

Materials:

-

Crude cis-4-undecenal

-

Silica gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude cis-4-undecenal in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity cis-4-undecenal.

Characterization

The identity and purity of the synthesized cis-4-undecenal should be confirmed by spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (168.28 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the cis configuration of the double bond. The characteristic signals for the aldehydic proton will be around 9.7 ppm in the ¹H NMR spectrum, and the vinyl protons will show a coupling constant (J-value) of approximately 10-12 Hz, which is indicative of a cis geometry.

Data Presentation

| Parameter | Wittig Reaction Approach |

| Starting Materials | (4-Hydroxybutyl)triphenylphosphonium bromide, Heptanal |

| Key Reagents | NaH or n-BuLi, PCC or Swern reagents |

| Solvent | Anhydrous THF, Anhydrous DCM |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% (over two steps) |

| Purity (after chromatography) | >95% (as determined by GC) |

| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (t, 1H, CHO), ~5.4 (m, 2H, CH=CH), ~2.4 (q, 2H, CH₂CHO), ~2.0 (m, 4H, allylic CH₂), ~1.3 (m, 6H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~202 (CHO), ~130 & ~128 (CH=CH), ~44 (CH₂CHO), and other aliphatic signals |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of high-purity cis-4-undecenal.

Olfactory Signaling Pathway of cis-4-Undecenal in Drosophila melanogaster

Caption: Simplified signaling pathway of cis-4-undecenal in Drosophila melanogaster.

Applications in Research

High-purity cis-4-undecenal is a valuable tool for a variety of research applications:

-

Neurobiology and Olfaction: Investigating the molecular mechanisms of olfaction, including ligand-receptor interactions, signal transduction, and neural processing of olfactory information.[1]

-

Behavioral Ecology: Studying the role of pheromones in mate recognition, courtship behavior, and species isolation in Drosophila and other insects.[2][8]

-

Chemical Ecology: Elucidating the biosynthesis of pheromones and their ecological significance in insect communication.

-

Pest Management: Developing species-specific and environmentally friendly methods for monitoring and controlling insect populations, for example, through mating disruption or attract-and-kill strategies.

-

Drug Development: While not a direct therapeutic, understanding insect olfactory pathways can provide insights into receptor-ligand interactions that may be translatable to other biological systems.

Conclusion

The synthesis of high-purity cis-4-undecenal is crucial for advancing our understanding of insect chemical communication and for the development of novel biotechnological applications. The Wittig reaction provides a reliable method for the stereoselective synthesis of this important semiochemical. The detailed protocol and application notes provided herein are intended to facilitate the production and use of high-purity cis-4-undecenal in a research setting, enabling scientists to conduct precise and impactful studies.

References

- 1. The female sex pheromone (Z)-4-undecenal mediates flight attraction and courtship in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Courtship suppression in Drosophila melanogaster: The role of mating failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the GC-MS Analysis of 4(Z)-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 4(Z)-Undecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile unsaturated aldehyde with applications in the flavor and fragrance industry. The accurate and sensitive quantification of this compound is crucial for quality control and research purposes. This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. This method offers a solvent-free, sensitive, and robust approach for the determination of this compound in various matrices.

Introduction

This compound, also known as cis-4-Undecenal, is a C11 unsaturated aldehyde. Its presence and concentration are key to the characteristic aroma profiles of certain natural products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The coupling of gas chromatography with mass spectrometry allows for high-resolution separation and definitive identification based on a compound's mass spectrum. This protocol details a headspace SPME-GC-MS method suitable for the analysis of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound in a general liquid or solid food matrix. The methodology can be adapted for other sample types.

Materials and Reagents

-

Analytical Standard: this compound (CAS No. 68820-32-6) of high purity (>95%).

-

Internal Standard (IS): Undecanal (CAS No. 112-44-7) or another suitable non-interfering volatile compound.

-

Solvent: Dichloromethane (B109758) or hexane, GC grade.

-

SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile aldehydes.

-

Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

-

Deionized Water: High purity.

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution in dichloromethane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation (HS-SPME)

-

Sample Weighing: For solid samples, weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL into the vial.

-

Salting Out: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.

-

Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Vial Sealing: Immediately seal the vial with the screw cap.

-

Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 20 minutes with gentle agitation.

-

SPME Extraction: Insert the SPME fiber into the headspace of the vial, exposing the fiber to the sample vapors. Do not allow the fiber to touch the sample. Extract for 30 minutes at 60°C.

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Desorption Time: 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis, scan from m/z 40 to 300.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound and the internal standard.

-

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The mass spectral data is based on the NIST database, and the Kovats Retention Index is an estimate based on a similar compound.

| Parameter | Value/Description | Source/Note |

| Compound Name | This compound | - |

| Synonyms | cis-4-Undecenal | - |

| CAS Number | 68820-32-6 | - |

| Molecular Formula | C₁₁H₂₀O | - |

| Molecular Weight | 168.28 g/mol | - |

| Kovats Retention Index | ~1393 (on DB-5) | Estimated based on (Z)-4-Dodecenal. Actual value may vary. |

| Key Mass Fragments (m/z) | 41, 55, 67, 81, 95, 110, 125, 168 (M⁺) | NIST Mass Spectrometry Data Center |

| Base Peak (m/z) | 41 | NIST Mass Spectrometry Data Center |

| Quantification Ions (SIM) | 95, 110, 125 | Recommended for selective and sensitive quantification. |

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the determination of this compound. This protocol can be readily implemented in research and quality control laboratories for the analysis of volatile aldehydes in various sample matrices. The provided data and workflow serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Electroantennography (EAG) Setup for 4(Z)-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile chemical stimulus. This method provides a sensitive and rapid screening tool for identifying compounds that an insect can detect, making it invaluable for the study of pheromones, host-plant volatiles, and other semiochemicals. 4(Z)-Undecenal has been identified as a female-produced sex pheromone in Drosophila melanogaster, mediating both flight attraction and courtship behavior.[1] Understanding the antennal response to this and similar compounds is crucial for developing novel pest management strategies, for fundamental research in insect chemical ecology, and for screening potential drug candidates that may interact with insect olfactory receptors.

These application notes provide a comprehensive overview and detailed protocols for setting up and conducting EAG experiments to measure the antennal response to this compound.

Principle of Electroantennography

The insect antenna is covered with sensory hairs called sensilla, which house the dendrites of olfactory receptor neurons (ORNs). When volatile molecules, such as this compound, enter the sensilla through cuticular pores, they are typically bound by odorant-binding proteins (OBPs) and transported through the sensillar lymph to olfactory receptors (ORs) on the dendritic membrane. The binding of the odorant to its specific OR, which forms a complex with the obligatory co-receptor (Orco), triggers the opening of ion channels, leading to a depolarization of the ORN membrane.[2][3] This change in potential, when summed across a large population of responding neurons, is recorded as an EAG signal. The amplitude of the EAG response is generally proportional to the concentration of the stimulus and the sensitivity of the antenna to the specific compound.

Data Presentation

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of concentrations. Due to the limited availability of published EAG dose-response data specifically for this compound, the following tables present representative data based on responses to similar aldehyde compounds in insects. These tables should be used as a template for recording and presenting experimental data.

Table 1: Representative Dose-Response of an Insect Species to this compound

| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |

| 0.001 | 0.12 ± 0.02 | 8 |

| 0.01 | 0.35 ± 0.04 | 23 |

| 0.1 | 0.88 ± 0.09 | 59 |

| 1 | 1.50 ± 0.15 | 100 |

| 10 | 1.42 ± 0.13 | 95 |

| Control (Solvent) | 0.05 ± 0.01 | 3 |

SEM: Standard Error of the Mean. Normalized Response: The response to each concentration is expressed as a percentage of the maximum response or the response to a standard reference compound.

Table 2: Comparative EAG Responses of Male and Female Insects to 1 µg/µL this compound

| Sex | Mean EAG Response (mV) ± SEM (n=10) |

| Male | 1.45 ± 0.14 |

| Female | 0.95 ± 0.10 |

| Control (Solvent) | 0.04 ± 0.01 |

Experimental Protocols

This section provides a detailed methodology for conducting EAG assays with this compound.

Materials and Reagents

-

High-purity this compound

-

High-purity solvent (e.g., hexane, paraffin (B1166041) oil, or dimethyl sulfoxide)

-

Insect saline solution (e.g., Ringer's solution)

-

Live insect specimens (e.g., Drosophila melanogaster or other target species)

-

Micropipettes and tips

-

Filter paper strips (e.g., Whatman No. 1)

-

Pasteur pipettes

Equipment

-

EAG system (including a high-impedance DC amplifier, data acquisition unit, and analysis software)

-

Micromanipulators

-

Stereomicroscope

-

Air stimulus controller/olfactometer

-

Faraday cage (to minimize electrical noise)

-

Vortex mixer

-

Fume hood

-

Micropipette puller (for glass capillary electrodes)

-

Ag/AgCl electrodes

Experimental Workflow

Figure 1. General workflow for an electroantennography (EAG) experiment.

Step-by-Step Methodology

1. Stimulus Preparation

-

Prepare a stock solution of this compound (e.g., 10 µg/µL) in a suitable high-purity solvent.

-

Perform serial dilutions to create a range of concentrations for the dose-response study (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

-

Prepare a solvent-only control.

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

-

Insert the filter paper into a clean Pasteur pipette. Allow the solvent to evaporate for approximately 30-60 seconds before sealing the ends of the pipette with parafilm.

2. Electrode Preparation

-

Using a micropipette puller, create glass capillary electrodes from borosilicate glass capillaries. The tip diameter should be a few micrometers.

-

Backfill the electrodes with insect saline solution using a fine needle syringe, ensuring no air bubbles are trapped in the tip.

-

Insert Ag/AgCl wires into the back of the glass capillaries to serve as the recording and reference electrodes.

3. Insect and Antenna Preparation

-

Anesthetize an insect by chilling it on ice or briefly exposing it to CO₂.

-

Immobilize the insect on a stage or in a holder using wax or a truncated pipette tip, with the head and antennae accessible.

-

Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

4. Antenna Mounting and EAG Recording

-

Mount the immobilized insect or the excised antenna on a micromanipulator.

-

Using another micromanipulator, place the reference electrode in contact with the insect's head (for whole-insect preparation) or the base of the excised antenna.

-

Carefully bring the recording electrode into contact with the distal tip of the antenna. A small portion of the tip may be clipped to ensure a good electrical connection.

-

Place the preparation inside a Faraday cage to shield it from electrical interference.

-

Direct a continuous stream of charcoal-filtered and humidified air over the antenna to maintain its viability and provide a stable baseline.

5. Stimulus Delivery and Data Acquisition

-

Position the tip of the stimulus-containing Pasteur pipette into an opening in the main air delivery tube, close to the antenna.

-

Use a stimulus controller to deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the this compound molecules over the antenna.

-

Record the resulting voltage deflection (EAG response) using the data acquisition software. The peak amplitude of the negative deflection is the measured response.

-

Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

-

Present the stimuli in a randomized order, including the solvent control periodically, to account for any changes in antennal sensitivity over time.

6. Data Analysis

-

Measure the peak amplitude of the EAG response (in mV) for each stimulus presentation.

-

Subtract the average response to the solvent control from the responses to each this compound concentration.

-

To compare data across different preparations, normalize the responses by expressing them as a percentage of the response to a standard compound or the highest concentration of the test compound.

-

Plot the mean normalized EAG response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between responses to different concentrations and the control.

Insect Olfactory Signaling Pathway for Aldehydes

The detection of aldehydes like this compound in insects is a complex process that can involve both the Odorant Receptor (OR) and Ionotropic Receptor (IR) pathways. The current understanding suggests a predominantly ionotropic mechanism for many pheromones and general odorants.

Figure 2. Ionotropic signaling pathway for aldehyde detection in insects.

In this pathway, the volatile aldehyde enters the sensillum through pores and is bound by an OBP in the aqueous sensillar lymph. The OBP transports the aldehyde to the OR complex located on the dendritic membrane of the ORN. This complex consists of a specific tuning OR (ORx) and a conserved co-receptor (Orco). The binding of the aldehyde to the ORx subunit is thought to directly gate the ion channel formed by the ORx-Orco complex, leading to an influx of cations and subsequent depolarization of the neuron. This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing. While metabotropic (G-protein coupled) pathways have also been proposed in insect olfaction, the ionotropic mechanism is considered to be a primary and rapid mode of signal transduction for many odorants.[2][3]

References

- 1. The female sex pheromone (Z)-4-undecenal mediates flight attraction and courtship in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased EAG responses of tortricid moths after prolonged exposure to plant volatiles: evidence for octopamine-mediated sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Field Trial Design for 4(Z)-Undecenal Pheromone Traps

Introduction

(Z)-4-Undecenal is a recently identified aggregation pheromone for the Brown Marmorated Stink Bug (Halyomorpha halys), an invasive agricultural and nuisance pest. Effective monitoring and management of H. halys populations rely on optimized trapping systems. These application notes provide a comprehensive guide for researchers and pest management professionals to design and execute scientifically rigorous field trials for evaluating pheromone traps utilizing (Z)-4-Undecenal. The protocols outlined here are intended to ensure the collection of high-quality, reproducible data for the development and validation of new pest management tools.

Core Objective: To determine the efficacy of (Z)-4-Undecenal-baited traps in capturing Halyomorpha halys under field conditions, potentially in comparison to other attractants or trap designs.

Experimental Protocols

1. Materials and Reagents

-

Pheromone Lures: Lures containing a standardized dose of high-purity (Z)-4-Undecenal. The specific loading dose (e.g., 10 mg, 50 mg) and release rate should be clearly defined and consistent across all relevant treatment groups.

-

Traps: Standardized insect traps suitable for stink bugs, such as pyramid traps (e.g., black corrugated plastic pyramid traps) or sticky panels. The trap design should be consistent throughout the trial.

-

Killing Agent (if not using sticky traps): A vapor-active insecticide strip (e.g., dichlorvos-based) placed inside the collection jar of non-sticky traps to kill and preserve captured insects.

-

Global Positioning System (GPS) unit: For recording the precise location of each trap.

-

Data Collection Sheets/Device: For recording trap capture data and environmental conditions.

-

Personal Protective Equipment (PPE): Gloves and other appropriate gear for handling lures and insecticides.

2. Study Site Selection

-

Criteria: Select sites with a known or suspected presence of Halyomorpha halys. Ideal locations often include the edges of agricultural fields (e.g., corn, soybeans, apples) or wooded areas adjacent to crops.

-

Replication: Establish at least three to four replicate sites (blocks) separated by a minimum of 500 meters to ensure statistical independence and account for spatial variability in the pest population.

-

Site Characterization: Record key characteristics of each site, including dominant vegetation, crop type and stage, and surrounding landscape features.

3. Experimental Design

A Randomized Complete Block Design (RCBD) is highly recommended for this type of field trial.

-

Treatments: Define the experimental treatments. For example:

-

Treatment 1: Trap with (Z)-4-Undecenal lure.

-

Treatment 2: Trap with a known standard attractant (e.g., methyl decatrienoate).

-

Treatment 3 (Control): Unbaited trap.

-

-

Blocking: Each study site serves as a block. Within each block, all treatments will be deployed.

-

Randomization: Within each block, randomly assign the position of each treatment's trap.

-

Spacing: Traps within a block should be spaced at least 20-30 meters apart to minimize interference between treatments. The distance between blocks should be significantly larger, ideally >500 meters.

4. Trap Deployment and Maintenance

-

Timing: Deploy traps before or during the expected peak activity period of adult H. halys in your region.

-

Placement: Mount traps on posts at a consistent height, typically 1-1.5 meters above the ground, near the edge of the habitat.

-

Servicing: Service traps on a regular schedule (e.g., weekly). During each service visit:

-

Collect all captured insects from each trap.

-

Identify and count the number of adult male, adult female, and nymphal H. halys.

-

Record any significant non-target captures.

-

Re-randomize the positions of the traps within each block to control for any positional effects.

-

Replace lures and killing agents according to the manufacturer's recommendations or at predefined intervals (e.g., every 4 weeks).

-

5. Data Collection

-

Primary Data: The number of H. halys (males, females, nymphs) captured per trap per collection interval.

-

Secondary Data: Record environmental conditions at each site during each service visit, including temperature, humidity, and wind speed, as these can influence insect activity. Note any significant weather events (e.g., heavy rain, storms).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments.

Table 1: Mean Weekly Trap Captures of Halyomorpha halys per Treatment

| Treatment | Mean Captures (±SE) - Week 1 | Mean Captures (±SE) - Week 2 | Mean Captures (±SE) - Week 3 | Mean Captures (±SE) - Week 4 |

| (Z)-4-Undecenal | 45.3 ± 5.1 | 52.8 ± 6.3 | 48.1 ± 4.9 | 41.5 ± 5.5 |

| Standard Attractant | 30.1 ± 4.2 | 35.5 ± 4.8 | 33.0 ± 4.1 | 28.9 ± 3.9 |

| Unbaited Control | 2.5 ± 0.8 | 3.1 ± 1.0 | 2.8 ± 0.9 | 2.2 ± 0.7 |

SE = Standard Error of the Mean

Table 2: Total and Demographic Captures of Halyomorpha halys Over a 4-Week Trial

| Treatment | Total Adult Males | Total Adult Females | Total Nymphs | Total Captures |

| (Z)-4-Undecenal | 850 | 795 | 230 | 1875 |

| Standard Attractant | 580 | 545 | 155 | 1280 |

| Unbaited Control | 45 | 40 | 20 | 105 |

Visualizations: Workflows and Logic

The following diagrams illustrate the key processes in the field trial design.

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 4(Z)-Undecenal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of 4(Z)-Undecenal using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction of volatile and semi-volatile organic compounds, such as this compound, from various matrices.[1][2][3] This method integrates sampling, extraction, concentration, and sample introduction into a single step, making it a rapid and efficient alternative to traditional extraction methods.[4][5] this compound, a volatile aldehyde, is a compound of interest in fields such as flavor and fragrance analysis, biomarker research, and pharmaceutical sciences.

Key Considerations for SPME of this compound

Successful analysis of this compound using SPME requires careful optimization of several experimental parameters:

-

SPME Fiber Selection : The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For volatile aldehydes like this compound, mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended for a broad range of volatiles.[1][6] Other options include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) for more volatile polar analytes.

-

Extraction Mode : Headspace SPME (HS-SPME) is the most common and recommended mode for volatile compounds like this compound.[1] In this mode, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and prolongs the life of the fiber.[1]

-

Derivatization : To improve the extraction efficiency and chromatographic performance of aldehydes, a derivatization step can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common agent that reacts with aldehydes to form more stable oxime derivatives.[1] This can be performed either in the sample or on the fiber.[1]

-

Sample Matrix : The composition of the sample matrix can significantly influence the partitioning of this compound into the headspace. Factors such as pH, ionic strength, and the presence of organic matter should be considered. The addition of salt (salting-out effect) can increase the volatility of the analyte.[1]

-

Automation : For high-throughput analysis, automated SPME systems are recommended as they enhance precision and accuracy.[1]

Experimental Protocols

The following is a general protocol for the HS-SPME-GC-MS analysis of volatile aldehydes, which can be adapted for this compound.

Materials and Reagents:

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

SPME holder (manual or for autosampler)

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Heating block or water bath with agitation

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Sample containing this compound

-

Sodium chloride (NaCl) (optional)

-

Internal standard (optional, e.g., a deuterated analog)

-

Derivatizing agent (optional, e.g., PFBHA)

Procedure:

-

Sample Preparation:

-

Place a precisely measured amount of the liquid or solid sample into a headspace vial.

-

If applicable, add a known amount of internal standard.

-

To enhance the release of volatiles, add a specific amount of NaCl to the sample (e.g., to saturation).[1]

-

If derivatization is required, add the PFBHA solution to the sample and allow it to react under optimized conditions (e.g., specific temperature and time).

-

-

SPME Fiber Conditioning:

-

Before the first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a specific temperature for a designated time.

-

-

Headspace Extraction:

-

Place the sealed headspace vial in a heating block or water bath set to the optimized extraction temperature (e.g., 40-60°C).[6][7]

-

Allow the sample to equilibrate for a predetermined time (e.g., 10-15 minutes) with agitation.[8]

-

Expose the SPME fiber to the headspace above the sample for the optimized extraction time (e.g., 20-45 minutes).[6][9]

-

-

Desorption and GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the heated GC injector port.

-